![molecular formula C20H39N3O B14292046 N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide CAS No. 128011-16-5](/img/structure/B14292046.png)
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dodecanamide backbone with a cyanoethyl and a dimethylaminopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide typically involves the reaction of dodecanoic acid with N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, surfactants, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and dimethylamino groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]hexanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]octanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]decanamide
Uniqueness
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is unique due to its longer dodecanamide backbone, which may impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
128011-16-5 |
|---|---|
Molecular Formula |
C20H39N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide |
InChI |
InChI=1S/C20H39N3O/c1-4-5-6-7-8-9-10-11-12-15-20(24)23(18-13-16-21)19-14-17-22(2)3/h4-15,17-19H2,1-3H3 |
InChI Key |
SDWQJMBUPFAGFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCCN(C)C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


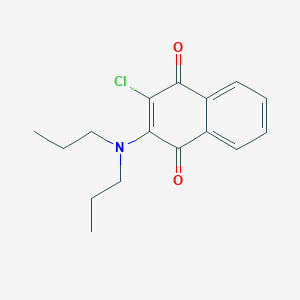

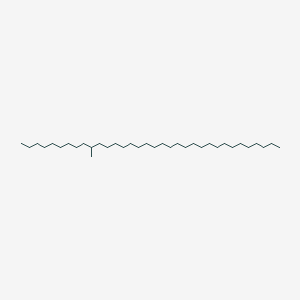
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
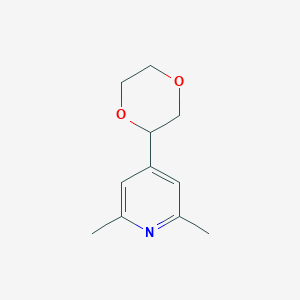
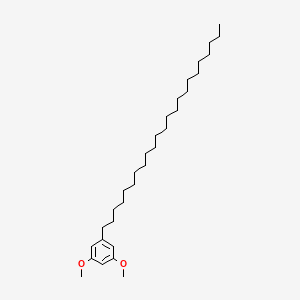

![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
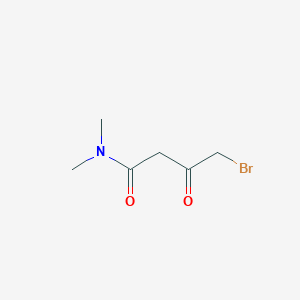
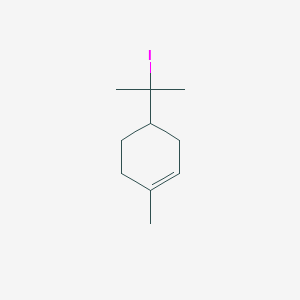
![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
